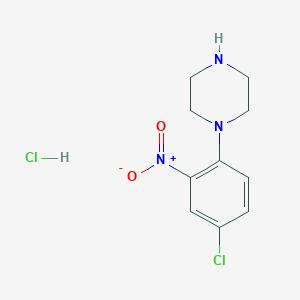

1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

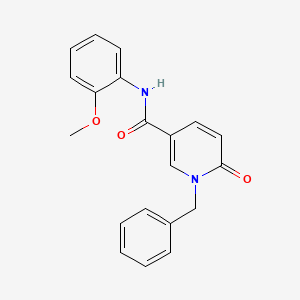

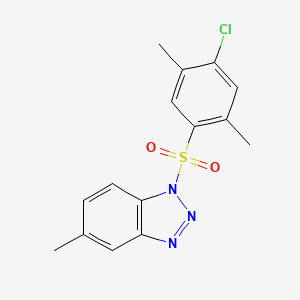

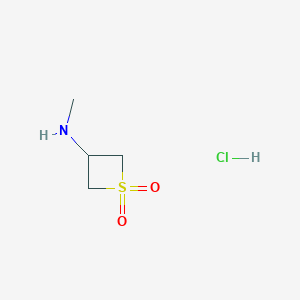

“1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N3O2 . It is a useful synthetic intermediate in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it is likely that it can be synthesized using methods similar to those used for related compounds. For instance, 1-(4-Nitrophenyl)piperazine, a similar compound, is used as a synthetic intermediate in the synthesis of Itraconazole .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 241.674 Da .Physical And Chemical Properties Analysis

“this compound” is a solid . The molecular formula is C10H12ClN3O2 and the molecular weight is 241.674 Da .Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride belongs to a class of compounds with interest due to their role as intermediates in pharmaceutical synthesis. The synthesis of related compounds, such as 1-(2,3-dichlorophenyl)piperazine, has been explored through methods involving alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. These processes yield significant insights into the factors influencing each step, with total yields varying around 48.2% (Quan, 2006). Similar synthetic routes have been applied to other nitrophenylpiperazine derivatives, underlining the versatility and adaptability of these methods in generating compounds with desired structural features (Xiao, 2001).

Safety and Hazards

When handling “1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride”, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It is also recommended to wash hands thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride” were not found in the search results, it is likely that research will continue into its potential uses as a synthetic intermediate, given its structural similarity to other useful compounds such as Itraconazole .

properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2.ClH/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13;/h1-2,7,12H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHXYXXVKQCEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)

![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)